molecular formula C4H8O2S B2684656 2-methanesulfonylprop-1-ene CAS No. 69773-82-6

2-methanesulfonylprop-1-ene

Cat. No.: B2684656
CAS No.: 69773-82-6
M. Wt: 120.17
InChI Key: AFTNWZALCIUXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methanesulfonylprop-1-ene, also known as 1-propene, 2-(methylsulfonyl)-, is an organic compound with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . This compound is characterized by the presence of a methanesulfonyl group attached to a propene backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonylprop-1-ene typically involves the reaction of propene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

CH2=CHCH3+CH3SO2ClCH2=C(CH3)SO2CH3+HCl\text{CH}_2=\text{CHCH}_3 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{SO}_2\text{CH}_3 + \text{HCl} CH2​=CHCH3​+CH3​SO2​Cl→CH2​=C(CH3​)SO2​CH3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methanesulfonylprop-1-ene involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methanesulfonylprop-1-ene is unique due to its combination of a reactive methanesulfonyl group and a propene backbone, which provides versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methylsulfonylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(2)7(3,5)6/h1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTNWZALCIUXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.